molecular formula C6H8N2 B120414 1,4-Phenylenediamine-15N2 CAS No. 119516-82-4

1,4-Phenylenediamine-15N2

Cat. No. B120414
M. Wt: 110.13 g/mol
InChI Key: CBCKQZAAMUWICA-BFGUONQLSA-N
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Description

1,4-Phenylenediamine-15N2 is a derivative of 1,4-phenylenediamine, a compound that serves as a key building block in various chemical syntheses. It is characterized by the presence of two nitrogen atoms, which in this specific derivative are isotopically labeled with nitrogen-15 (15N), a stable isotope of nitrogen. This labeling can be useful for tracing the compound in chemical reactions or for NMR spectroscopy studies.

Synthesis Analysis

The synthesis of 1,4-phenylenediamine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of phenylenediamidinate rare earth metal complexes involves deprotonation of a precursor compound followed by reaction with anhydrous lanthanide chlorides and subsequent ligand addition . Another approach to modifying 1,4-phenylenediamine structures is the Michael addition reaction, which has been used to create multi-branched compounds like N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine . The synthesis of p-phenylenediamine itself can be achieved from 4-amino benzoic acid through ammonolysis and Hofmann degradation, yielding a high overall product yield .

Molecular Structure Analysis

The molecular structure of 1,4-phenylenediamine derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of dinuclear rare earth metal bis(o-aminobenzyl) complexes bearing a 1,4-phenylenediamidinate co-ligand was confirmed by X-ray diffraction . Similarly, the full structures of certain 1,4-phenylenediamine derivatives were confirmed by X-ray crystallography . These studies provide detailed information on bond lengths, angles, and the overall geometry of the molecules.

Chemical Reactions Analysis

1,4-Phenylenediamine derivatives participate in various chemical reactions, including coordination with metal ions to form metal-organic frameworks and insertion reactions with isocyanates and isothiocyanates to yield new compounds . The reactivity of these compounds can be influenced by the presence of substituents on the phenylenediamine moiety, as well as by the nature of the metal ions or other reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-phenylenediamine derivatives can be quite diverse, depending on their specific structures. For instance, the electrochromic properties of 1,4-phenylenediamines have been studied, revealing that they can undergo vibrant color changes upon electrochemical oxidation . Vibrational spectroscopy and theoretical calculations have been used to investigate the sterochemical structure of derivatives like 4,5-dimethyl-o-phenylenediamine, providing insights into their vibrational modes and electronic properties . Additionally, the thermodynamic properties of these compounds can be studied to understand their stability and reactivity under different temperatures .

Scientific Research Applications

Electrochromic Properties

1,4-Phenylenediamine-15N2 exhibits notable electrochromic properties. Studies on various 1,4-phenylenediamines demonstrate that upon electrochemical oxidation, these compounds display vibrant color changes, most notably showing primary colors (red, green, blue, or yellow) in their oxidized state. The electrochromic features such as contrast ratios, chromatic efficiency, and cycle life of these compounds were further analyzed, confirming their potential in electrochromic applications (Lauw, Xu, & Webster, 2015).

Material Stabilization

1,4-Phenylenediamine-15N2 has been covalently attached to self-assembled monolayers to induce stabilization. The attachment of phenylenediamine isomers to 11-mercaptoundecanoic acid monolayers via an amide bond resulted in significant stabilization energy, partly attributed to lateral hydrogen bonding. This application is crucial in material science for enhancing the stability and durability of surface coatings (Anderson & Baltzersen, 2003).

Fluorescence Sensing and Imaging

Sulfonato-Salen-type ligands derived from phenylenediamines, including 1,4-phenylenediamine, exhibit strong fluorescence properties. These ligands have been used as turn-off fluorescence sensors for detecting Cu2+ in water and for fluorescence imaging in living cells. Their water solubility and stability under excitation make them valuable in environmental monitoring and biological imaging applications (Zhou et al., 2012).

Polymer Synthesis

1,4-Phenylenediamine-15N2 is instrumental in synthesizing high-molecular-weight polymers. A novel N,N,N',N'-tetraphenyl-1,4-phenylenediamine-containing aromatic dibromide was synthesized, leading to a conjugated polymer with excellent solubility and thermal stability. This polymer's hole-transporting and electrochromic properties were examined, showcasing its potential in creating advanced materials for electronics and optoelectronics (Chen et al., 2010).

Nanocomposite Fabrication

Graphene oxide-p-Phenylenediamine nanocomposites have been fabricated and used as fluorescent chemosensors for metal ion detection. These nanocomposites exhibit selective and sensitive responses to specific ions, demonstrating their potential in environmental monitoring and analytical chemistry (Rajivgandhi et al., 2021).

Safety And Hazards

1,4-Phenylenediamine-15N2 is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye irritation, and damage to organs . It’s also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

benzene-1,4-di(15N2)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKQZAAMUWICA-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583889
Record name Benzene-1,4-(~15~N_2_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Phenylenediamine-15N2

CAS RN

119516-82-4
Record name Benzene-1,4-(~15~N_2_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenylenediamine-15N2
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